Chloromethyl 3-chlorohexanoate

Description

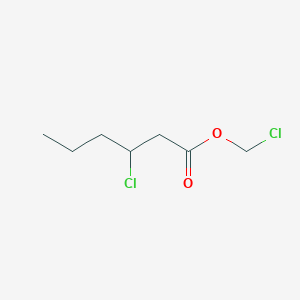

Chloromethyl 3-chlorohexanoate is an ester derivative featuring two chlorine substituents: one on the methyl group of the ester moiety and another on the third carbon of the hexanoate chain. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to introduce chlorine atoms into target molecules .

Properties

CAS No. |

80418-54-8 |

|---|---|

Molecular Formula |

C7H12Cl2O2 |

Molecular Weight |

199.07 g/mol |

IUPAC Name |

chloromethyl 3-chlorohexanoate |

InChI |

InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3 |

InChI Key |

FWVZTAJOBMVDDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chlorohexanoate can be synthesized through the chloromethylation of 3-chlorohexanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chlorohexanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Hydrolysis: The ester group can be hydrolyzed to form 3-chlorohexanoic acid and methanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would produce an amide.

Hydrolysis: The major products are 3-chlorohexanoic acid and methanol.

Scientific Research Applications

Chloromethyl 3-chlorohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of chloromethyl 3-chlorohexanoate involves its reactivity due to the presence of the chloromethyl and ester groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS: 49715-04-0)

- Structural Differences : Chloromethyl chlorosulfate contains a sulfonate group instead of an ester backbone, making it more reactive in nucleophilic substitutions.

- Applications : Strictly used as an intermediate under controlled conditions for manufacturing, contrasting with the ester’s broader synthetic utility .

- Hazards: Highly corrosive and toxic, requiring stricter handling protocols compared to Chloromethyl 3-chlorohexanoate, which may pose irritant risks but lacks documented carcinogenicity .

Chloroethyl Acetate

- Functional Groups: Both compounds are esters, but Chloroethyl acetate features a chloroethyl group rather than chloromethyl and 3-chlorohexanoate substituents.

- Physical Properties: Chloroethyl acetate has a lower molecular weight (122.55 g/mol vs. ~203.06 g/mol for this compound) and a higher boiling point (145°C), suggesting differences in volatility and stability .

- Regulatory Status: Classified as an irritant, similar to this compound, but with distinct shipping guidelines under U.S. CFR Title 49 .

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Reactivity : The aldehyde group in 3-chlorobenzaldehyde undergoes oxidation and condensation reactions, unlike the ester’s susceptibility to hydrolysis.

Data Table: Key Properties and Hazards

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Primary Hazards | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₇H₁₀Cl₂O₂ | 203.06 | ~200 (est.) | Irritant, possible carcinogen | Organic synthesis intermediate |

| Chloromethyl chlorosulfate | CH₂Cl₂O₃S | 183.00 | 107–110 | Corrosive, toxic | Controlled intermediate |

| Chloroethyl acetate | C₄H₇ClO₂ | 122.55 | 145 | Irritant | Solvent, intermediate |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213–214 | Skin/eye irritation | Pharmaceutical intermediate |

*Estimated values based on structural analogs.

Regulatory and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.